molecular formula C19H22FIN6O2 B8655080 PU-DZ 8

PU-DZ 8

Cat. No.: B8655080
M. Wt: 512.3 g/mol
InChI Key: JPPCGDGMQGJGQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PU-DZ 8 is a complex organic compound with a molecular formula of C19H22FIN6O2 and an average mass of 512.320 Da This compound is notable for its unique structure, which includes a fluorine atom, an iodine-substituted benzodioxole group, and a purine base

Preparation Methods

The synthesis of PU-DZ 8 involves multiple steps, typically starting with the preparation of the benzodioxole and purine intermediatesThe final step involves the coupling of the benzodioxole and purine intermediates under specific reaction conditions to form the desired compound . Industrial production methods may involve optimization of these steps to improve yield and purity.

Chemical Reactions Analysis

PU-DZ 8 can undergo various chemical reactions, including:

Scientific Research Applications

PU-DZ 8 has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: The compound has potential as a therapeutic agent due to its unique structure and biological activity.

    Industry: It can be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of PU-DZ 8 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The pathways involved in its mechanism of action depend on the specific biological context in which it is used .

Comparison with Similar Compounds

PU-DZ 8 can be compared with other similar compounds, such as:

Properties

Molecular Formula

C19H22FIN6O2

Molecular Weight

512.3 g/mol

IUPAC Name

2-fluoro-8-[(6-iodo-1,3-benzodioxol-5-yl)methyl]-9-[3-(propan-2-ylamino)propyl]purin-6-amine

InChI

InChI=1S/C19H22FIN6O2/c1-10(2)23-4-3-5-27-15(24-16-17(22)25-19(20)26-18(16)27)7-11-6-13-14(8-12(11)21)29-9-28-13/h6,8,10,23H,3-5,7,9H2,1-2H3,(H2,22,25,26)

InChI Key

JPPCGDGMQGJGQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCCCN1C(=NC2=C(N=C(N=C21)F)N)CC3=CC4=C(C=C3I)OCO4

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-Fluoro-8-(6-iodo-benzo[1,3]dioxol-5-ylmethyl)adenine (300 mg, 0.726 mmol), Cs2CO3 (285 mg, 0.87 mmol) and 1,3-dibromopropane (370 L, 3.63 mmol) in anhydrous DMF (5 mL) was stirred at 50° C. for 2 h. Following solvent removal, product (330 mg, 85%) was collected through silica gel column purification (CHCl3 then EtOAc:hexanes:CHCl3:i-PrOH at 4:2:4:0.4). MS m/z 534.0 (M+H)+. To this product, i-PrNH2 (10 mL) was added in excess and the resulting solution stirred at room temperature for 1 h. Excess amine was removed and product (230 mg, 75%) collected through silica gel column purification (CHCl3:EtOAc:i-PrOH:NH4OH at 4:4:2:0.3). 1H NMR (400 MHz, CDCl3) 7.29 (s, 1H), 6.59 (s, 1H), 5.94 (s, 2H), 5.89 (bs, 2H), 4.25 (s, 2H), 4.11 (t, J=7.0 Hz, 2H), 2.73-2.60 (m, 1H), 2.55 (t, J=6.8 Hz, 1H), 1.93-1.86 (m, 2H), 1.03-1.02 (d, J=6.0 Hz, 6H); 13C NMR (100 MHz, methanol-d4) 160.0, 158.4, 157.2, 152.4, 151.3, 149.4, 148.4, 133.1, 118.7, 110.6, 102.4, 88.5, 42.8, 40.1, 38.8, 27.6, 19.4; MS m/z 513.2 (M+H)+. HPLC: (a) 98.5% (60% water-40% acetonitrile); (b) 97.2% (20% to 50% acetonitrile).
Name
2-Fluoro-8-(6-iodo-benzo[1,3]dioxol-5-ylmethyl)adenine
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
285 mg
Type
reactant
Reaction Step One
Quantity
370 L
Type
reactant
Reaction Step One

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